5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbaldehyde
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Overview
Description
5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbaldehyde is an organic compound that features a thiophene ring substituted with a hydroxymethyl group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbaldehyde typically involves the functionalization of thiophene derivatives. One common method includes the reaction of 4-(Hydroxymethyl)phenylboronic acid with 2-thiophenecarboxaldehyde under Suzuki coupling conditions. This reaction is catalyzed by palladium complexes and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki coupling reaction to ensure high yield and purity, along with cost-effective and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: 5-(4-(Carboxy)phenyl)thiophene-2-carbaldehyde.
Reduction: 5-(4-(Hydroxymethyl)phenyl)thiophene-2-methanol.
Substitution: 5-(4-(Hydroxymethyl)phenyl)-3-bromothiophene-2-carbaldehyde.
Scientific Research Applications
5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of 5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The compound’s conjugated system allows it to participate in electron transfer processes, making it useful in electronic applications. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Similar structure but with a diphenylamino group instead of a hydroxymethyl group.
5-(4-(Methoxy)phenyl)thiophene-2-carbaldehyde: Contains a methoxy group instead of a hydroxymethyl group.
Uniqueness
5-(4-(Hydroxymethyl)phenyl)thiophene-2-carbaldehyde is unique due to the presence of both a hydroxymethyl group and a formyl group on the thiophene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C12H10O2S |
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Molecular Weight |
218.27 g/mol |
IUPAC Name |
5-[4-(hydroxymethyl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10O2S/c13-7-9-1-3-10(4-2-9)12-6-5-11(8-14)15-12/h1-6,8,13H,7H2 |
InChI Key |
NBFLMAYFXVNFSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(S2)C=O |
Origin of Product |
United States |
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